molecular formula C16H21BrFe B152364 (6-Bromohexyl)ferrocene CAS No. 136237-36-0

(6-Bromohexyl)ferrocene

Cat. No.: B152364
CAS No.: 136237-36-0
M. Wt: 349.09 g/mol
InChI Key: LNVDAJXWPKYLFP-UHFFFAOYSA-N
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Mechanism of Action

Ferrocenyl linkages can facilitate the electron exchange between the coating and the substrate . Ferrocene-based redox switches of fluorescence and cross-transport of electrons and anions through a liquid membrane mediated by lipophilic ferrocene derivatives have been reported .

Safety and Hazards

The safety data sheet suggests that (6-Bromohexyl)ferrocene is a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment .

Future Directions

Ferrocene has been used as a building block for the design of switchable functional systems . Future directions include electrochemical sensors for metal ions, anions and metal–anion pairs operating through the Fc/Fc+ redox change, ferrocene-based redox switches of fluorescence, and cross-transport of electrons and anions through a liquid membrane mediated by lipophilic ferrocene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromohexyl)ferrocene typically involves the reaction of ferrocene with a bromohexane derivative. One common method is the nucleophilic substitution reaction where ferrocene is reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Bromohexyl)ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

InChI

InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDAJXWPKYLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (6-Bromohexyl)ferrocene influence the synthesis of carbon nanotubes?

A: this compound plays a crucial role in a modified chemical vapor deposition method for synthesizing specific types of carbon nanotubes (CNTs). [] When added in controlled amounts to ferrocene during the pyrolysis process, it allows researchers to selectively produce:

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